molecular formula C14H16Cl2N2O2 B2562814 Methyl 2-amino-2-(3-pyridin-4-ylphenyl)acetate;dihydrochloride CAS No. 2305253-49-8

Methyl 2-amino-2-(3-pyridin-4-ylphenyl)acetate;dihydrochloride

Cat. No. B2562814
CAS RN: 2305253-49-8
M. Wt: 315.19
InChI Key: HMGQRRVRVXZGDA-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(3-pyridin-4-ylphenyl)acetate;dihydrochloride” is a chemical compound with the CAS Number: 2305253-49-8 . It has a molecular weight of 315.2 and its IUPAC name is methyl 2-amino-2-(3-(pyridin-4-yl)phenyl)acetate dihydrochloride . The compound is typically stored at room temperature and is available in a solid, powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O2.2ClH/c1-18-14(17)13(15)12-4-2-3-11(9-12)10-5-7-16-8-6-10;;/h2-9,13H,15H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(3-pyridin-4-ylphenyl)acetate;dihydrochloride” is a solid at room temperature . It has a molecular weight of 315.2 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-2-(3-pyridin-4-ylphenyl)acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.2ClH/c1-18-14(17)13(15)12-4-2-3-11(9-12)10-5-7-16-8-6-10;;/h2-9,13H,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGQRRVRVXZGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC(=C1)C2=CC=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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